molecular formula C4H6Cl2O B1583198 2-Chlorobutyryl chloride CAS No. 7623-11-2

2-Chlorobutyryl chloride

Cat. No. B1583198
CAS RN: 7623-11-2
M. Wt: 140.99 g/mol
InChI Key: KVQJVAOMYWTLEO-UHFFFAOYSA-N
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Description

2-Chlorobutyryl chloride is a chemical compound with the molecular formula C4H6Cl2O . It has an average mass of 140.996 Da and a mono-isotopic mass of 139.979568 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom . Unfortunately, the specific details of the molecular structure are not available in the search results.


Chemical Reactions Analysis

This compound is an acid halide used for synthesis and proteomics research . It reacts with water . More detailed information about its chemical reactions was not found in the search results.


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 130.5±0.0 °C at 760 mmHg, and a vapor pressure of 9.7±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 36.8±3.0 kJ/mol and a flash point of 53.2±20.2 °C . Its index of refraction is 1.440 .

Scientific Research Applications

Electrochemical Synthesis

2-Chlorobutyryl chloride is used in the electrochemical synthesis of N-phenyltetrahydro-oxazinone. In a study by Degrand et al. (1982), electroreduction in aprotic solvent of nitrosobenzene was performed in the presence of 4-chlorobutyryl chloride, demonstrating its role in the synthesis process (Degrand, Belot, Gasquez, & Compagnon, 1982).

Pharmaceutical Synthesis

In pharmaceutical research, this compound is a key intermediate. Dong-yuan (2009) described the synthesis of Carpronium Chloride from γ-butyrolactone, involving chlorination to produce 4-chlorobutyryl chloride, which is a related compound (Dong-yuan, 2009).

Pyrolysis Studies

King, Gaynor, and Gilbert (1979) investigated the thermal decomposition of cyclobutyl chloride, which proceeds via unimolecular channels yielding various products. Although this study does not directly involve this compound, it provides insights into the behavior of similar compounds under pyrolysis conditions (King, Gaynor, & Gilbert, 1979).

Structural Analysis

The structural analysis of cyclobutyl chloride was conducted by Kim and Gwinn (1966), which can provide a reference for understanding similar chlorinated compounds like this compound (Kim & Gwinn, 1966).

Catalytic Processes

In catalytic processes, the role of similar chlorinated compounds has been explored. Yuan et al. (2011) examined the effect of chloride ions in the degradation of dyes, providing relevant information for understanding the behavior of chlorinated compounds in catalytic reactions (Yuan, Ramjaun, Wang, & Liu, 2011).

Liquid-Phase Reactions

Niedermaier et al. (2012) demonstrated the use of in situ X-ray photoelectron spectroscopy to monitor liquid-phase reactions, involving chlorobutylsulfonate, a compound related to this compound (Niedermaier et al., 2012).

Electroenzymatic Degradation

Khan et al. (2007) developed an electroenzymatic method for degrading 2-chlorobiphenyl, where the degradation process involved measuring chloride ion concentration, highlighting the potential application of similar chlorinated compounds in waste treatment (Khan, Kim, Akinrelere, & Moon, 2007).

Tissue Reactions

Research by Guess (1970) on the effects of 2-chloroethanol on tissues, while not directly about this compound, provides a relevant perspective on the biological interactions of similar chlorinated compounds (Guess, 1970).

Safety and Hazards

2-Chlorobutyryl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed and is combustible . Contact with water liberates toxic gas .

Biochemical Analysis

Biochemical Properties

It is known to participate in various biochemical reactions due to its acid halide nature . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It is known that chloride ions play crucial roles in bodily and cellular functions . It can be hypothesized that 2-Chlorobutyryl chloride may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

It is classified as a Dangerous Good for transport and may be subject to additional shipping charges . This suggests that it may have stability and degradation issues that could affect its long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

It is known that acetyl groups are key substances in the metabolism of food molecules and in many other biological pathways .

Transport and Distribution

It is known that chloride ions play a crucial role in various physiological processes .

Subcellular Localization

It is known that the localization of proteins in different cellular compartments plays a key role in functional annotation .

properties

IUPAC Name

2-chlorobutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O/c1-2-3(5)4(6)7/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQJVAOMYWTLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10997573
Record name 2-Chlorobutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10997573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7623-11-2
Record name Butanoyl chloride, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007623112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorobutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10997573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-chlorobutyryl chloride in the synthesis of 2-aminobutanamide?

A1: this compound serves as a crucial intermediate in the synthesis of 2-aminobutanamide. The process begins with 2-chlorobutyric acid, which undergoes chlorination using thionyl chloride (SOCl2) and a catalyst like phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5). This reaction yields this compound. Subsequently, this compound reacts with ammonia gas (NH3) in an alcohol solvent through an ammonolysis reaction to produce the desired 2-aminobutanamide. [, ]

Q2: What are the advantages of the described synthetic route using this compound for 2-aminobutanamide production?

A2: The research highlights several advantages of this synthetic approach:

  • High Yield: The overall yield of 2-aminobutanamide using this method can reach up to 80%. [, ]
  • Process Simplicity: The reaction pathway is straightforward, involving well-established chemical transformations. [, ]
  • Cost-Effectiveness: The readily available starting materials and relatively mild reaction conditions contribute to the cost-effectiveness of this synthesis. [, ]
  • Environmental Considerations: The process is considered environmentally friendly due to its high yield and the use of relatively benign reagents. [, ]
  • Scalability: The simplicity and robustness of the process make it suitable for potential industrial-scale production of 2-aminobutanamide. [, ]

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